

# Physical and spectral properties of (S)-1-(4-Chlorophenyl)ethanol

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An In-depth Technical Guide on the Physical and Spectral Properties of **(S)-1-(4-Chlorophenyl)ethanol** 

This technical guide provides a comprehensive overview of the core physical and spectral properties of **(S)-1-(4-Chlorophenyl)ethanol**, a key chiral intermediate in the synthesis of various pharmaceutical compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its key characteristics.

## **Physical and Chemical Properties**

**(S)-1-(4-Chlorophenyl)ethanol** is a chiral secondary alcohol featuring a 4-chlorophenyl group attached to a stereogenic carbinol center.[3] At room temperature, it typically appears as a colorless to pale yellow liquid.[4] It is soluble in common organic solvents but has limited solubility in water.[4]

Table 1: Physical and Chemical Properties of (S)-1-(4-Chlorophenyl)ethanol



Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO	[4][5]
Molecular Weight	156.61 g/mol	[4][5]
CAS Number	99528-42-4	[5]
Appearance	Colorless to pale yellow liquid	[4]
Boiling Point	119 °C at 10 mmHg	[4]
Density	1.171 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.541	[4]
Specific Optical Rotation	$[\alpha]^{25}D = -46.3^{\circ} \text{ (c=1.00 in }$	
pKa (Predicted)	14.22 ± 0.20	[4]
Flash Point	>110 °C	[4]

## **Spectral Properties**

Spectroscopic data is essential for the structural elucidation and confirmation of **(S)-1-(4-Chlorophenyl)ethanol**.

Table 2: Spectral Data of (S)-1-(4-Chlorophenyl)ethanol



Technique	Data	Reference(s)
¹H NMR (400 MHz, CDCl₃)	δ (ppm): 7.32 – 7.23 (m, 4H, Ar-H), 4.84 (q, J = 6.4 Hz, 1H, CHOH), 2.06 (br s, 1H, OH), 1.44 (d, J = 6.5 Hz, 3H, CH <sub>3</sub> )	[6]
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> )	δ (ppm): 144.2, 133.0, 128.6, 126.8, 69.7, 25.2	[6]
Infrared (IR)	ν <sub>max</sub> (cm <sup>-1</sup> ): ~3400 (broad, O-H stretch), additional peaks corresponding to C-H and C-Cl bonds.	[7]
Mass Spectrometry (MS)	The molecular ion peak may be small or absent.  Fragmentation often involves the loss of a hydrogen atom (M-1), water (M-18), or a methyl group (M-15). Aromatic alcohols typically show a prominent molecular ion peak due to the stability of the aromatic ring.	[8][9]

### **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **(S)-1-(4-Chlorophenyl)ethanol** are provided below.

### **Synthesis via Asymmetric Reduction**

The enantioselective synthesis of **(S)-1-(4-Chlorophenyl)ethanol** can be achieved through the biocatalytic reduction of 4'-chloroacetophenone.

Protocol: Biocatalytic Reduction of 4'-Chloroacetophenone[2]



- Culture Preparation: Cultivate a suitable microorganism, such as Acetobacter sp. CCTCC M209061, in an appropriate medium to obtain the biocatalyst.[3]
- Biotransformation: Re-suspend the harvested cells in a buffer. Add 4'-chloroacetophenone as the substrate and a co-substrate like glucose for cofactor regeneration.[2]
- Reaction Monitoring: Gently agitate the mixture at a controlled temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Extraction: Upon completion, extract the reaction mixture with an organic solvent such as ethyl acetate.[2]
- Purification and Analysis: Dry the combined organic layers and evaporate the solvent. Purify
  the resulting (S)-1-(4-Chlorophenyl)ethanol using silica gel column chromatography.[2]
  Confirm the product's identity and determine the enantiomeric excess via chiral HPLC
  analysis.[2]

### **Determination of Optical Rotation**

The specific rotation is a fundamental property for characterizing chiral compounds.[10]

Protocol: Measurement of Specific Rotation[10][11]

- Instrument Preparation: Use a calibrated polarimeter and a sodium D-line (589 nm) light source.[11] Determine the zero point of the instrument with a cell containing the solvent (e.g., chloroform).[11]
- Sample Preparation: Prepare a solution of **(S)-1-(4-Chlorophenyl)ethanol** of a known concentration (c), typically in g/mL, in a suitable solvent.[10]
- Measurement: Fill the polarimeter cell of a known path length (I) in decimeters with the sample solution and measure the observed rotation (α) at a specific temperature (T).[10]
- Calculation: Calculate the specific rotation [ $\alpha$ ]TD using the formula: [ $\alpha$ ]TD =  $\alpha$  / (I × c).[10]

## Determination of Enantiomeric Excess by Chiral HPLC



Chiral HPLC is a precise method for determining the enantiomeric purity of the compound.[1] [12]

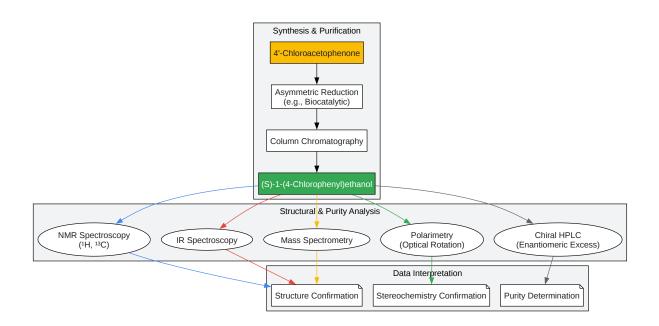
Protocol: Chiral HPLC Analysis[13]

- System and Mobile Phase Preparation: Use an HPLC system with a suitable chiral stationary phase (CSP) column, such as a Chiralcel® OD-H.[13] Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v), and degas it.[13]
- Column Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.[13]
- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter it through a 0.45 µm syringe filter.[13]
- Chromatographic Conditions: Inject the sample and run the analysis under optimized conditions for flow rate, temperature, and UV detection wavelength (e.g., 210 nm).[13]
- Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) Area(R)| / (Area(S) + Area(R))] × 100.[12]

### **Characterization Workflow**

The following diagram illustrates a typical workflow for the comprehensive characterization of synthesized **(S)-1-(4-Chlorophenyl)ethanol**.





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Caption: Workflow for the synthesis and characterization of (S)-1-(4-Chlorophenyl)ethanol.

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